Balanced Dual CDK6/PIM1 Inhibition vs. Single-Target Clinical and Tool Compounds
Cdk6/pim1-IN-1 achieves balanced nanomolar inhibition of both CDK6 (IC50 = 39 nM) and PIM1 (IC50 = 88 nM) in recombinant kinase assays [1]. In contrast, the FDA-approved CDK4/6 inhibitor palbociclib potently inhibits CDK6 (IC50 = 16 nM) but has no measurable inhibitory activity against PIM1 . Conversely, SMI-4a potently inhibits PIM1 (IC50 = 17–24 nM) but has no measurable CDK6 inhibition [2]. Ribociclib and abemaciclib similarly lack PIM1 activity [3]. No other single commercially available small molecule delivers this specific dual-target inhibition profile required for the mechanistic study of CDK6–PIM1 cooperation in AML.
| Evidence Dimension | Kinase inhibition potency (recombinant enzyme assay) |
|---|---|
| Target Compound Data | CDK6 IC50 = 39 nM; PIM1 IC50 = 88 nM; also inhibits CDK4 (IC50 = 3.6 nM) |
| Comparator Or Baseline | Palbociclib: CDK6 IC50 = 16 nM, PIM1 IC50 = no inhibition; SMI-4a: PIM1 IC50 = 17–24 nM, CDK6 IC50 = no inhibition; Ribociclib: CDK6 IC50 = 39 nM, PIM1 IC50 = no inhibition; Abemaciclib: CDK6 IC50 = 10 nM, PIM1 IC50 = no inhibition |
| Quantified Difference | Cdk6/pim1-IN-1 is the only agent providing dual CDK6/PIM1 inhibition at sub-100 nM potency; all comparators are mono-targeted with respect to CDK6 or PIM1 |
| Conditions | In vitro recombinant kinase activity assays using purified CDK6/cyclin D and PIM1 proteins |
Why This Matters
Procurement of a single compound vs. combination dosing of two separate inhibitors simplifies experimental design, eliminates pharmacokinetic interaction confounds, and enables direct interrogation of CDK6–PIM1 crosstalk in AML models.
- [1] Yuan K, Ji M, Xie S, et al. Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2022;65(1):857-875. View Source
- [2] SMI-4a product datasheet: PIM1 IC50 17–24 nM, selective over ~50 other kinases. Abcam / Biozol. View Source
- [3] Table 1. Key characteristics of CDK4/6 inhibitors: Palbociclib (CDK4 11 nM, CDK6 16 nM), Ribociclib (CDK4 10 nM, CDK6 39 nM), Abemaciclib (CDK4 2 nM, CDK6 10 nM). Cancer Treatment Reviews / AACR Journals. View Source
